
4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as CEP-26401, and it belongs to the class of pyrrolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Compounds with structural similarities to "4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one" are often synthesized through innovative methods that enhance the efficiency and selectivity of chemical reactions. For instance, the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides demonstrates the potential for creating complex molecules through catalytic processes (Wdowik & Chemler, 2017). This research highlights the role of molecular oxygen as both oxidant and oxygen source, pointing to the application of such compounds in developing new synthetic routes.
Drug Discovery and Design
Structural elements of the compound are integral to the discovery and design of new drugs. The study on novel biotransformations of alkyl aminopyrrolidine to aminopiperidine during the metabolism of a specific compound sheds light on the metabolic pathways and potential drug interactions (Chen et al., 2011). Understanding these transformations is crucial for designing drugs with desired pharmacokinetic properties.
Material Science and Nanotechnology
The structural motifs found in "4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one" may also find applications in material science and nanotechnology. Compounds with similar frameworks could be used in the development of new materials with unique optical, electronic, or mechanical properties. Research on the bond cleavage reactions in oxygen and nitrogen heterocycles by rhodium phosphine complex illustrates the potential of such compounds in creating novel materials with specific functions (Jones et al., 1995).
Antibacterial and Antimicrobial Research
Compounds with piperidine and pyrrolidine rings, similar to the one , are explored for their antibacterial and antimicrobial properties. An example is the efficient synthesis of derivatives for microbial screening, indicating the role of these compounds in developing new antimicrobial agents (Goswami et al., 2022).
Propiedades
IUPAC Name |
4-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-6-7-19(23-13-16)28-18-8-10-24(11-9-18)21(27)15-12-20(26)25(14-15)17-4-2-1-3-5-17/h1-7,13,15,18H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHETYISUFMUDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
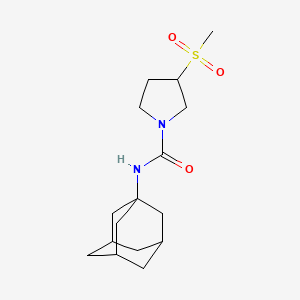

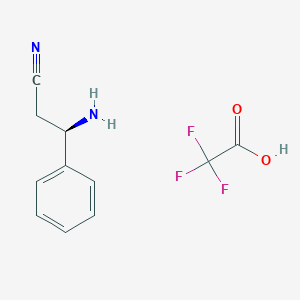
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
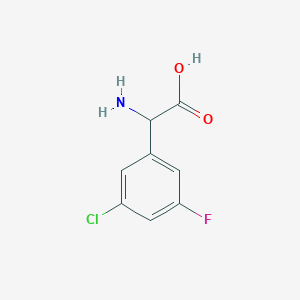
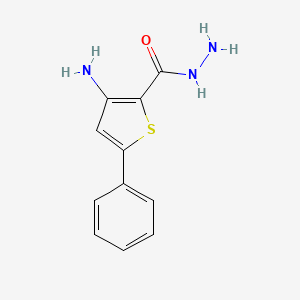
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
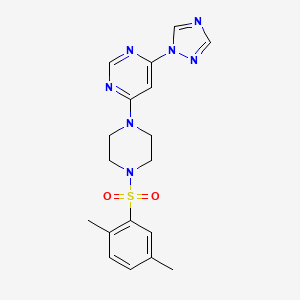
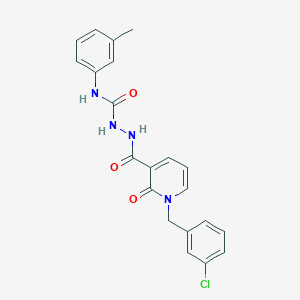
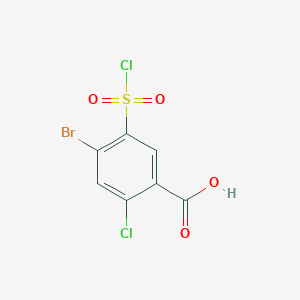
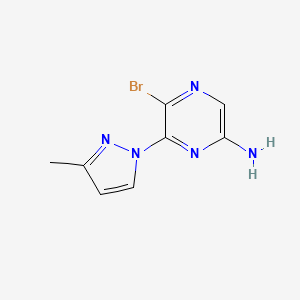
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)